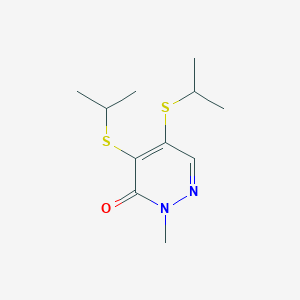![molecular formula C17H18ClN3O3S B5461073 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide, also known as CPSB-MPY-Pro, is a chemical compound that has gained attention in the field of scientific research for its potential use as a tool in studying the function of certain proteins in the body. CPSB-MPY-Pro is a proline-based inhibitor that selectively targets a specific class of enzymes known as prolyl oligopeptidases (POPs). POPs are involved in a variety of physiological processes, including the regulation of neuropeptides and the degradation of extracellular matrix proteins. Inhibition of POPs has been linked to potential therapeutic benefits in a number of disease states, making CPSB-MPY-Pro an attractive target for research.
作用機序
1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide selectively inhibits POPs by binding to the active site of the enzyme. POPs are involved in the regulation of neuropeptides, which are important signaling molecules in the nervous system. By inhibiting POPs, 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide can alter the levels of neuropeptides in the brain, which may have therapeutic benefits in certain disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide are primarily related to its inhibition of POPs. By altering the levels of neuropeptides in the brain, 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide may have effects on a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuroinflammation. These effects may have implications for the treatment of a variety of disease states, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide in lab experiments is its selectivity for POPs. By selectively inhibiting POPs, researchers can study the effects of POP inhibition on disease pathology without affecting other enzymes or physiological processes. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide is its potential off-target effects. While 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide is selective for POPs, it may also interact with other proteins or enzymes, leading to unintended effects.
将来の方向性
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide. One potential direction is the development of more selective and potent inhibitors of POPs. Another direction is the study of the effects of POP inhibition on disease pathology in animal models. Additionally, the potential therapeutic benefits of POP inhibition in human disease states should be further explored. Overall, 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide represents a promising tool for studying the function of POPs and their potential role in disease pathology.
合成法
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide is a multi-step process that involves the use of several chemical reagents. The starting material for the synthesis is 4-chlorobenzenesulfonyl chloride, which is reacted with 4-methyl-2-pyridinamine to form the intermediate 4-chlorobenzenesulfonamide-N-(4-methyl-2-pyridinyl). This intermediate is then reacted with proline to form 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide. The final product is purified using a combination of chromatographic techniques.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide has been used in a variety of scientific research applications, primarily as a tool for studying the function of POPs. POPs have been implicated in a number of disease states, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them an attractive target for drug development. By selectively inhibiting POPs with 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide, researchers can study the effects of POP inhibition on disease pathology and potential therapeutic benefits.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-12-8-9-19-16(11-12)20-17(22)15-3-2-10-21(15)25(23,24)14-6-4-13(18)5-7-14/h4-9,11,15H,2-3,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXYHICFGYVJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5461010.png)
![5-[4-(4-morpholinyl)benzylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5461015.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5461027.png)
![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5461033.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-methyl-2-furoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5461035.png)
![6-[(diethylamino)methyl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5461044.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461048.png)
![1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole](/img/structure/B5461049.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5461051.png)
![4-benzyl-3-ethyl-1-{[2-(methylamino)pyridin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5461055.png)
methanone](/img/structure/B5461074.png)